molecular formula C26H26N4O2S2 B12109806 N,N'-Di-2-naphthyl-L-cystinediamide CAS No. 4708-24-1

N,N'-Di-2-naphthyl-L-cystinediamide

Cat. No.: B12109806
CAS No.: 4708-24-1
M. Wt: 490.6 g/mol
InChI Key: REEVAJUPLLWYBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Di-2-naphthyl-L-cystinediamide involves the reaction of L-cystine with 2-naphthylamine. The carboxy groups of L-cystine are condensed with the amino groups of 2-naphthylamine, resulting in the formation of the amide bond . The reaction typically requires a dehydrating agent to facilitate the condensation process.

Industrial Production Methods: While specific industrial production methods for N,N’-Di-2-naphthyl-L-cystinediamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N,N’-Di-2-naphthyl-L-cystinediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which can further react to form more complex structures.

    Reduction: Reduction reactions can break the disulfide bonds, reverting the compound to its original state.

    Substitution: The naphthyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide-linked dimers, while substitution reactions can introduce various functional groups onto the naphthyl rings.

Scientific Research Applications

N,N’-Di-2-naphthyl-L-cystinediamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate protein interactions and enzyme activities, particularly those involving cysteine residues.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism by which N,N’-Di-2-naphthyl-L-cystinediamide exerts its effects involves its interaction with molecular targets, such as proteins and enzymes. The compound’s amide bonds and naphthyl groups allow it to form stable complexes with these targets, influencing their activity and function. The pathways involved may include redox reactions, where the compound participates in electron transfer processes, and binding interactions that modulate protein conformation and activity.

Comparison with Similar Compounds

  • L-cystine bis[N-(2-naphthyl)amide]
  • L-cystine bis[N-(beta-naphthyl)amide]
  • L-cysteine di-beta-naphthylamide

Comparison: N,N’-Di-2-naphthyl-L-cystinediamide is unique due to its specific structural arrangement, which includes two naphthyl groups attached to the L-cystine backbone. This configuration provides distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds. The presence of the naphthyl groups also allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S2/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEVAJUPLLWYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905833
Record name 3,3'-Disulfanediylbis[2-amino-N-(naphthalen-2-yl)propanimidic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259-69-4, 4708-24-1, 100900-22-9
Record name Cystine-di-beta-naphthylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001259694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionamide, 3,3'-dithiobis(2-amino-N-(2-naphthyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004708241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Disulfanediylbis[2-amino-N-(naphthalen-2-yl)propanimidic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-3,3'-dithiobis[2-amino-N-2-naphthylpropionamide]
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